molecular formula C8H8N4S B072954 5-(Methylthio)-1-phenyl-1H-tetrazole CAS No. 1455-92-1

5-(Methylthio)-1-phenyl-1H-tetrazole

Cat. No. B072954
CAS RN: 1455-92-1
M. Wt: 192.24 g/mol
InChI Key: RPXUSEGLHQMSIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Methylthio)-1-phenyl-1H-tetrazole derivatives involves several approaches, including the use of 1-methyl-5-tetrazolyllithium compounds which undergo reactions with halogens, cyanogen bromide, sulfur, aldehydes, ketones, and acid chlorides to produce various 5-substituted 1-methyltetrazoles. This process demonstrates the versatility of tetrazoles in organic synthesis and their ability to undergo a wide range of chemical reactions (Raap, 1971).

Molecular Structure Analysis

X-ray crystallography studies reveal the molecular structure of tetrazole derivatives, showing that the tetrazole rings are essentially planar. Aryl rings at the 1- and 5-positions of the compounds exhibit no conjugation to the tetrazole groups, indicating distinct electronic environments within the molecule. This structural insight is crucial for understanding the chemical behavior and reactivity of 5-(Methylthio)-1-phenyl-1H-tetrazole (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 5-(Methylthio)-1-phenyl-1H-tetrazole is highlighted by its involvement in various chemical reactions. For instance, the compound can engage in photoinduced intramolecular nitrile imine 1,3-dipolar cycloaddition, leading to the synthesis of polycyclic pyrazolines with excellent diastereoselectivity. This showcases the compound's potential as a versatile synthon in organic chemistry (Pla, Tan, & Gin, 2014).

Safety And Hazards

While specific safety data for “5-(Methylthio)-1-phenyl-1H-tetrazole” was not found, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

properties

IUPAC Name

5-methylsulfanyl-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUSEGLHQMSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301216
Record name 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylthio)-1-phenyl-1H-tetrazole

CAS RN

1455-92-1
Record name NSC141853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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